Cas no 2228235-07-0 (2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid)

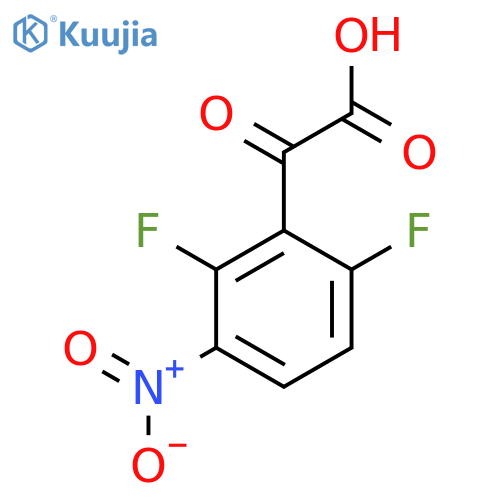

2228235-07-0 structure

商品名:2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid

- 2228235-07-0

- EN300-1795547

-

- インチ: 1S/C8H3F2NO5/c9-3-1-2-4(11(15)16)6(10)5(3)7(12)8(13)14/h1-2H,(H,13,14)

- InChIKey: DPKOSNCRORYTLT-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=C(C=1C(C(=O)O)=O)F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 230.99792852g/mol

- どういたいしつりょう: 230.99792852g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 100Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1795547-0.1g |

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid |

2228235-07-0 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1795547-5.0g |

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid |

2228235-07-0 | 5g |

$2650.0 | 2023-05-23 | ||

| Enamine | EN300-1795547-0.5g |

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid |

2228235-07-0 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1795547-5g |

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid |

2228235-07-0 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1795547-0.25g |

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid |

2228235-07-0 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1795547-10.0g |

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid |

2228235-07-0 | 10g |

$3929.0 | 2023-05-23 | ||

| Enamine | EN300-1795547-1.0g |

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid |

2228235-07-0 | 1g |

$914.0 | 2023-05-23 | ||

| Enamine | EN300-1795547-2.5g |

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid |

2228235-07-0 | 2.5g |

$1791.0 | 2023-09-19 | ||

| Enamine | EN300-1795547-0.05g |

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid |

2228235-07-0 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1795547-10g |

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid |

2228235-07-0 | 10g |

$3929.0 | 2023-09-19 |

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

2228235-07-0 (2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬